molecular formula C16H18ClNO B444948 N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine CAS No. 353773-94-1

N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine

Cat. No.: B444948
CAS No.: 353773-94-1
M. Wt: 275.77g/mol
InChI Key: SSABSWMOXYAYHD-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine is a secondary amine compound supplied as a hydrobromide salt to enhance stability. This chemical building block is of significant interest in professional research laboratories for the development of novel synthetic methodologies, particularly in the field of amine synthesis . As a substituted ethanamine, it serves as a critical intermediate for constructing more complex molecules for pharmaceutical and chemical research. The structure features a 4-methoxyphenethyl group and a 3-chlorobenzyl group attached to a central nitrogen atom, making it a valuable scaffold for chemoselective catalytic coupling reactions and other C–N bond activation studies . This product is strictly for professional manufacturing, research laboratories, and industrial or commercial use. It is not intended for diagnostic, therapeutic, medical, or consumer applications. Please note: Specific, detailed scientific information regarding this compound's mechanism of action and primary research applications is not available in the current search results. Researchers are advised to consult the primary scientific literature for in-depth studies.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-19-16-7-5-13(6-8-16)9-10-18-12-14-3-2-4-15(17)11-14/h2-8,11,18H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSABSWMOXYAYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365825
Record name N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353773-94-1
Record name N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction mechanism follows a classic SN2 pathway, where the lone pair of the amine nitrogen attacks the electrophilic carbon of 3-chlorobenzyl chloride, displacing the chloride ion. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to stabilize the transition state. Elevated temperatures (60–80°C) and extended reaction times (12–24 hours) are often required to achieve yields exceeding 70%.

Example Protocol :

  • Dissolve 2-(4-methoxyphenyl)ethanamine (1.0 equiv) in anhydrous DMF.

  • Add 3-chlorobenzyl chloride (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Reflux at 80°C for 18 hours under nitrogen atmosphere.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO2, hexane/ethyl acetate 4:1).

Industrial-Scale Adaptations

Continuous flow reactors have been employed to enhance reaction efficiency and safety in industrial settings. These systems mitigate exothermic risks and improve mass transfer, achieving near-quantitative conversions in reduced reaction times (2–4 hours).

Reductive Amination Strategies

An alternative route involves reductive amination of 4-methoxyphenylacetaldehyde with 3-chlorobenzylamine. This method, while less common, offers advantages in avoiding hazardous benzyl chloride intermediates.

Catalytic Hydrogenation

In a representative procedure:

  • Condense 4-methoxyphenylacetaldehyde (1.0 equiv) and 3-chlorobenzylamine (1.1 equiv) in toluene with a catalytic amount of p-toluenesulfonic acid.

  • Reduce the resulting imine intermediate using hydrogen gas (1 atm) and 10% palladium on carbon (Pd/C) at 35–40°C.

  • Filter the catalyst and isolate the product via acid-base extraction.

Yields range from 60–75%, with minor byproducts such as ArCH=NCH2Ar (4-methoxyphenyl imine) observed during reaction monitoring via ¹H NMR.

Borohydride-Mediated Reduction

Sodium cyanoborohydride (NaBH3CN) in methanol at 0°C selectively reduces the imine intermediate without affecting the aromatic chloride. This method achieves comparable yields (68–72%) but requires stringent pH control (pH 4–5 via acetic acid).

Catalytic Asymmetric Synthesis

Patent literature describes chiral resolution techniques for structurally similar amines, suggesting applicability to this compound.

Enantioselective Hydroamination

Using a rhodium-(S)-quinap complex, asymmetric hydroamination of 3-chlorostyrene derivatives with 2-(4-methoxyphenyl)ethanamine achieves enantiomeric excess (ee) >98%. Key steps include:

  • React 3-chlorostyrene (1.0 equiv) with 2-(4-methoxyphenyl)ethanamine (1.05 equiv) in THF.

  • Add catecholborane (1.5 equiv) and MeMgCl (1.2 equiv) at -20°C.

  • Stir for 24 hours and isolate via flash chromatography.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Purity Scalability
Nucleophilic Substitution70–8512–24 h>95%High
Reductive Amination60–756–12 h90–95%Moderate
Asymmetric Synthesis50–6524–48 h>98% eeLow

Key Observations:

  • Nucleophilic substitution offers the best balance of yield and scalability but requires hazardous benzyl chloride.

  • Reductive amination avoids chlorinated intermediates but necessitates careful byproduct management.

  • Asymmetric methods, while niche, provide high enantiopurity for pharmaceutical applications.

Optimization and Purification Strategies

Solvent Effects

  • DMF vs. Toluene : DMF increases reaction rate but complicates purification due to high boiling point. Toluene, though slower, facilitates azeotropic water removal in reductive amination.

  • Green Solvents : Cyclopentyl methyl ether (CPME) shows promise in reducing environmental impact while maintaining yield (~72%).

Catalytic Innovations

  • Palladium Nanocatalysts : Pd nanoparticles immobilized on mesoporous silica improve reductive amination efficiency (turnover frequency = 120 h⁻¹).

  • Organocatalysts : Thiourea derivatives accelerate nucleophilic substitution via halogen-bond activation, reducing reaction time to 6 hours.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) remains standard, but flash chromatography systems reduce purification time by 40%.

  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >99% for pharmaceutical-grade material.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 6.85–6.75 (m, 4H, Ar-H), 3.80 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂N), 2.85 (t, J = 7.2 Hz, 2H, CH₂), 2.65 (t, J = 7.2 Hz, 2H, CH₂).

  • HRMS : m/z calc. for C₁₆H₁₈ClNO [M+H⁺]: 275.77; found: 275.77.

Chromatographic Purity

  • HPLC : Symmetry C18 column (4.6 × 250 mm), 220 nm detection, retention time = 8.2 min (99.2% purity).

Industrial and Environmental Considerations

Waste Management

  • Chloride byproducts from nucleophilic substitution require neutralization with aqueous NaHCO₃ before disposal.

  • Pd/C catalysts are recycled via filtration and reactivation, reducing heavy metal waste.

Cost Analysis

  • Raw Materials : 3-Chlorobenzyl chloride ($120/kg) dominates costs in nucleophilic substitution.

  • Catalysts : Rhodium complexes in asymmetric synthesis escalate costs to ~$500/g, limiting large-scale use .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules and pharmaceuticals.
  • Reagent in Organic Reactions: The compound is employed as a reagent in various organic reactions, facilitating the formation of new chemical entities through nucleophilic substitution and other mechanisms.

Biology

  • Enzyme Inhibition Studies: The compound is investigated for its potential to inhibit specific enzymes, making it valuable for studying metabolic pathways and enzyme kinetics.
  • Receptor Binding Assays: It is used to explore interactions with biological macromolecules, particularly neurotransmitter receptors associated with serotonin and dopamine pathways.

Medicine

  • Therapeutic Development: this compound is being explored for its therapeutic effects, especially in neurological disorders. Its structural properties suggest it could act as a precursor for active pharmaceutical ingredients.
  • Psychoactive Properties: Research indicates potential psychoactive effects, influencing mood and cognition, which could lead to novel treatments for mental health conditions.

Industry

  • Specialty Chemicals Production: The compound finds applications in the production of specialty chemicals and materials, including polymers and resins that require specific chemical properties.
  • Agrochemical Development: It may also serve as an intermediate in the synthesis of agrochemicals, contributing to advancements in agricultural science.

Clinical Toxicity Reports

Reports have documented toxicity related to compounds structurally similar to this compound. These cases highlight severe physiological responses such as tachycardia and agitation upon exposure, emphasizing the importance of understanding safety profiles in therapeutic contexts.

Research Findings

Studies investigating related compounds have shown that structural modifications significantly affect biological activity. This suggests that this compound could possess unique pharmacological profiles compared to its analogs, warranting further exploration in drug development .

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Benzyl Substituent Phenethyl Substituent Key Differences Evidence Source
N-(4-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamine (3e) 4-chloro 4-methoxy Chloro position (para vs. meta)
24H-NBCl (N-(2-chlorobenzyl)-2-(2,4-dimethoxyphenyl)ethanamine) 2-chloro 2,4-dimethoxy Chloro (ortho), additional methoxy
25C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) 2-methoxybenzyl 4-chloro-2,5-dimethoxy Methoxybenzyl group, complex substitution
N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine 4-fluoro 4-methoxy Halogen type (F vs. Cl)
GtfC Inhibitor (quinoxaline-based analog) N/A 4-methoxy (with quinoxaline) Extended heterocyclic structure
Physicochemical Data
  • 3e : GC-MS m/z = 275 (M+), ¹H NMR shows aromatic protons at δ 7.30–7.25 ppm and methoxy singlet at δ 3.79 ppm .
  • 25C-NBOMe : Higher molecular weight (m/z ≈ 392) due to additional methoxy and chloro groups; NMR signals split due to asymmetric substitution .

Pharmacological Activity

Receptor Binding and Selectivity
  • 24H-NBCl : Acts as a 5-HT2A receptor agonist with sub-micromolar affinity. Ortho-chloro and 2,4-dimethoxy groups enhance receptor interaction .
  • 25C-NBOMe : High 5-HT2A affinity (Ki < 1 nM) due to 2-methoxybenzyl and halogenated phenyl groups; meta-chloro in the target compound may reduce potency compared to para-substituted analogs .
  • GtfC Inhibitor : Inhibits Streptococcus mutans biofilm formation (79% reduction at 10 µg/mL), suggesting the 4-methoxyphenyl group is critical for enzyme targeting .
Neurochemical Effects
  • NBOMe derivatives (e.g., 25I-NBOMe) induce potent hallucinogenic effects via 5-HT2A activation, whereas the target compound’s meta-chloro substituent may alter binding kinetics and mitigate psychoactivity .

Stability and Bioavailability

  • Halogen Effects : Chloro-substituted analogs exhibit greater metabolic stability than fluoro or bromo derivatives due to slower oxidative dehalogenation .

Biological Activity

N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine, also known as a benzylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19BrClNO, with a molecular weight of approximately 356.7 g/mol. The compound features a 3-chlorobenzyl substituent and a 4-methoxyphenyl group, which contribute to its unique chemical properties and biological activities.

Although specific mechanisms of action for this compound have not been extensively characterized, it is believed to interact with various receptors and enzymes. This interaction can modulate biological pathways, influencing physiological processes such as neurotransmission and potentially affecting neurological disorders.

Pharmacological Potential

This compound has shown promise in several areas:

  • Neurological Disorders : Preliminary studies suggest that this compound may play a role in drug development targeting neurological conditions due to its receptor-binding capabilities.
  • Antimicrobial Activity : While specific data on antimicrobial activity is limited, related compounds in its class have demonstrated significant antibacterial and antifungal properties .

Case Studies and Research Findings

Several studies have explored the biological activity of benzylamine derivatives similar to this compound:

  • A study highlighted that various benzylamine derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential broad-spectrum antimicrobial effect .
  • Research on related compounds has indicated that structural modifications can significantly influence biological activity, emphasizing the importance of the 4-methoxy group in enhancing efficacy against specific pathogens .

Data Summary

The following table summarizes key findings from studies on related benzylamine derivatives:

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)Reference
3-IodobenzylamineAntibacterial2490 ± 940 µM
3-Chlorobenzyl derivativeAntimicrobial860 ± 210 µM
4-Methoxybenzyl derivativesAntifungal16.69 - 78.23 µM

Synthesis and Applications

The synthesis of this compound typically involves several chemical reactions optimized for yield and purity. Its applications extend beyond pharmacology; it is also used in organic synthesis as an intermediate for more complex molecules .

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